(Z)-2-Hexenoic acid
Overview
Description
(Z)-2-Hexenoic acid is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond in the cis configuration (denoted by the (Z) prefix). This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-2-Hexenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of (Z)-2-hexenyl esters. Another method includes the oxidation of (Z)-2-hexenal using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation of sorbic acid. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Hexenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce this compound derivatives.
Reduction: Reduction reactions can convert it to hexanoic acid.
Substitution: It can participate in substitution reactions, where the carboxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: this compound derivatives.
Reduction: Hexanoic acid.
Substitution: Substituted hexenoic acids.
Scientific Research Applications
(Z)-2-Hexenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (Z)-2-Hexenoic acid involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, influencing their activity and thereby affecting metabolic pathways. The double bond in the cis configuration plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A saturated analog of (Z)-2-Hexenoic acid.
(E)-2-Hexenoic acid: The trans isomer of this compound.
Sorbic acid: A related unsaturated carboxylic acid .
Uniqueness
This compound is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, making it suitable for specific applications in synthesis and industrial processes .
Properties
IUPAC Name |
(Z)-hex-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONDZDPPYHYKY-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1577-28-2 | |
Record name | 2-Hexenoic acid, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HEXENOIC ACID, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q89Q680RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (Z)-2-Hexenoic acid in the structure of acantholactam?
A1: Acantholactam, a novel manzamine alkaloid, features a unique structural element: a γ-lactam ring N-substituted with a this compound moiety. [] This structural feature differentiates acantholactam from other known manzamine alkaloids and provides insights into potential biosynthetic pathways. The researchers propose that acantholactam is derived from manzamine A through oxidative cleavage of the eight-membered ring. [] The presence of this compound in acantholactam suggests a possible pathway involving enzymatic modifications of manzamine A.
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